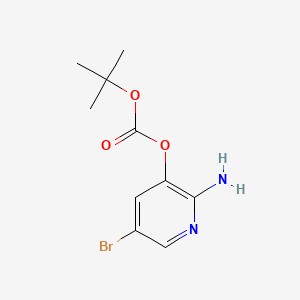
3-Bromo-2'-methoxydiphenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2’-methoxydiphenyl ether is an organic compound with the molecular formula C13H11BrO2 It is a brominated diphenyl ether, where a bromine atom is attached to one of the phenyl rings and a methoxy group is attached to the other
準備方法
Synthetic Routes and Reaction Conditions
3-Bromo-2’-methoxydiphenyl ether can be synthesized through several methods. One common approach involves the Ullmann reaction, where a brominated phenol reacts with a methoxy-substituted phenol in the presence of a copper catalyst. The reaction typically requires high temperatures and an inert atmosphere to proceed efficiently .
Industrial Production Methods
In an industrial setting, the synthesis of 3-Bromo-2’-methoxydiphenyl ether may involve large-scale Ullmann coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of alternative catalysts and greener solvents is being explored to make the process more sustainable .
化学反応の分析
Types of Reactions
3-Bromo-2’-methoxydiphenyl ether undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group using strong oxidizing agents.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido or thiol-substituted diphenyl ethers.
Oxidation: Formation of carbonyl-substituted diphenyl ethers.
Reduction: Formation of diphenyl ethers without the bromine substituent.
科学的研究の応用
3-Bromo-2’-methoxydiphenyl ether has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers and resins to enhance their thermal and mechanical properties.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties
作用機序
The mechanism of action of 3-Bromo-2’-methoxydiphenyl ether in biological systems involves its interaction with cellular components. The bromine atom can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to the inhibition of enzymatic activity or disruption of cellular processes. The methoxy group can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to molecular targets .
類似化合物との比較
Similar Compounds
3-Bromodiphenyl ether: Lacks the methoxy group, making it less polar and potentially less reactive in certain chemical reactions.
2-Methoxydiphenyl ether: Lacks the bromine atom, which may reduce its ability to participate in substitution reactions.
4-Bromodiphenyl ether: The bromine atom is positioned differently, which can affect the compound’s reactivity and interaction with other molecules
Uniqueness
3-Bromo-2’-methoxydiphenyl ether is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct chemical and physical properties.
特性
IUPAC Name |
1-bromo-3-(2-methoxyphenoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c1-15-12-7-2-3-8-13(12)16-11-6-4-5-10(14)9-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPVEQDLDJRRKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl N-[[(2R)-1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]carbamate](/img/structure/B8207897.png)

![Benzyl N-[6-({[(tert-butoxy)carbonyl]amino}methyl)pyridin-3-yl]carbamate](/img/structure/B8207912.png)

![1,4-Dimethylpyrrolo[3,2-b]pyridin-4-ium iodide](/img/structure/B8207927.png)





![tert-butyl (1R,5S)-3-[(4-methylbenzenesulfonyl)oxy]-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8207969.png)
![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(hex-5-yn-1-yl)carbamate](/img/structure/B8207970.png)
![[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] methanesulfonate](/img/structure/B8207983.png)

